
Glycylglycyl-L-cysteinylglycine
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Overview
Description
Glycylglycyl-L-cysteinylglycine is a tripeptide composed of glycine, glycine, and L-cysteine. This compound is a derivative of glutathione, which is a crucial antioxidant in cellular processes. This compound plays a significant role in various biochemical pathways, particularly in redox reactions and detoxification processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycylglycyl-L-cysteinylglycine can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the activation of carboxyl groups and the subsequent formation of peptide bonds. Common reagents used in these reactions include carbodiimides (e.g., DCC) and coupling agents like HOBt or HOAt. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often employs recombinant DNA technology. Microbial fermentation using genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae can produce the tripeptide in large quantities. The fermentation process is optimized to enhance yield and purity, followed by purification steps such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Glycylglycyl-L-cysteinylglycine undergoes various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of N-alkyl or N-acyl derivatives
Scientific Research Applications
Glycylglycyl-L-cysteinylglycine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Plays a role in cellular redox homeostasis and detoxification.
Medicine: Investigated for its potential in antioxidant therapy and as a biomarker for oxidative stress.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives .
Mechanism of Action
Glycylglycyl-L-cysteinylglycine exerts its effects primarily through its thiol group, which participates in redox reactions. It acts as an electron donor, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. The compound also modulates the activity of various enzymes involved in detoxification and cellular signaling pathways .
Comparison with Similar Compounds
Glutathione (γ-L-glutamyl-L-cysteinylglycine): A tripeptide with a similar structure but includes glutamate instead of glycine.
L-cysteinylglycine: A dipeptide consisting of L-cysteine and glycine.
Uniqueness: Glycylglycyl-L-cysteinylglycine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Unlike glutathione, it does not contain glutamate, which affects its reactivity and function in biological systems .
Properties
CAS No. |
583819-52-7 |
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Molecular Formula |
C9H16N4O5S |
Molecular Weight |
292.31 g/mol |
IUPAC Name |
2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C9H16N4O5S/c10-1-6(14)11-2-7(15)13-5(4-19)9(18)12-3-8(16)17/h5,19H,1-4,10H2,(H,11,14)(H,12,18)(H,13,15)(H,16,17)/t5-/m0/s1 |
InChI Key |
LKYOFSBEDUHIQL-YFKPBYRVSA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN)S |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN)S |
Origin of Product |
United States |
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